![molecular formula C15H19NO4 B256139 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid, also known as azepanone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid is not fully understood. However, it is believed to act as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
Azepanone has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects. This may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of effects, including anticonvulsant, anxiolytic, and antidepressant effects, which makes it a versatile compound for studying various neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
For research include investigating its potential therapeutic applications in neurological disorders, studying its mechanism of action, and determining its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
Azepanone can be synthesized through a reaction between 2-chloro-2-oxoethyl benzoate and 1-azepanamine. The reaction takes place in the presence of a base and a solvent, such as tetrahydrofuran or dimethylformamide. The resulting product is a white crystalline solid with a melting point of 128-130°C.
Applications De Recherche Scientifique
Azepanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Nom du produit |
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
2-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(16-9-5-1-2-6-10-16)11-20-13-8-4-3-7-12(13)15(18)19/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,19) |
Clé InChI |
OZNBVIPIUUOELL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
SMILES canonique |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B256057.png)
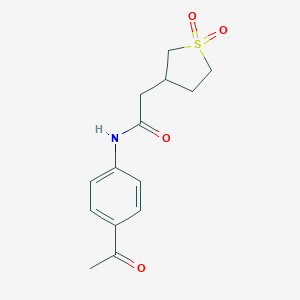
![2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
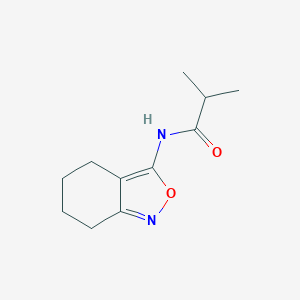
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)
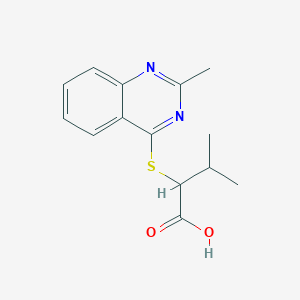
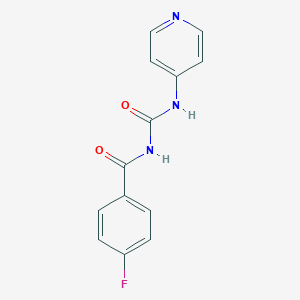
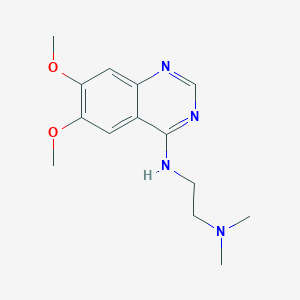
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)